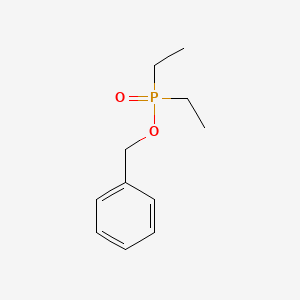
Diethylphosphinic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphosphinic acid benzyl ester is an organophosphorus compound with the molecular formula C11H17O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylphosphinic acid benzyl ester can be synthesized through the esterification of diethylphosphinic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylphosphinic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzyl alcohol and diethylphosphinic acid.
Substitution: Various substituted phosphinic acid esters.
Applications De Recherche Scientifique
Diethylphosphinic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of diethylphosphinic acid benzyl ester involves its reactivity with nucleophiles and electrophiles. The ester bond is susceptible to hydrolysis, leading to the formation of diethylphosphinic acid and benzyl alcohol. The compound can also undergo oxidation and reduction reactions, which are mediated by specific enzymes or chemical reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylphosphite: Similar in structure but lacks the benzyl group.
Diethyl benzylphosphonate: Contains a phosphonate group instead of a phosphinic acid group.
Benzylphosphonic acid diethyl ester: Another ester derivative with similar reactivity.
Uniqueness
Diethylphosphinic acid benzyl ester is unique due to its specific ester bond and the presence of both diethylphosphinic acid and benzyl groups. This combination imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
13274-91-4 |
|---|---|
Formule moléculaire |
C11H17O2P |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
diethylphosphoryloxymethylbenzene |
InChI |
InChI=1S/C11H17O2P/c1-3-14(12,4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
DQBAITHIHYRSFA-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















